molecular formula C18H16FN3O2S B12371345 Ppo-IN-5

Ppo-IN-5

Cat. No.: B12371345
M. Wt: 357.4 g/mol
InChI Key: TXGGOEDEEVUZIX-CIAFOILYSA-N
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Description

Ppo-IN-5 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a polyphenol oxidase inhibitor, which means it can inhibit the activity of polyphenol oxidase enzymes. These enzymes are involved in the browning of fruits and vegetables, as well as various other biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ppo-IN-5 typically involves the oxidative polymerization of phenolic compounds. One common method is the oxidative coupling of 2,6-disubstituted phenols using a copper/amine catalyst and oxygen gas as the oxidant . The reaction is carried out in a solvent such as nitrobenzene/pyridine at room temperature, resulting in the formation of this compound with high molecular weight and yield.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using suspension polymerization techniques. This method involves the polymerization of phenolic compounds in a suspension medium, allowing for the production of large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ppo-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its effectiveness as a polyphenol oxidase inhibitor.

Common Reagents and Conditions

    Oxidation: The oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can enhance its inhibitory activity or modify its solubility and stability.

Mechanism of Action

Ppo-IN-5 exerts its effects by binding to the active site of polyphenol oxidase enzymes, thereby inhibiting their activity. The compound interacts with the copper ions present in the enzyme’s active site, preventing the oxidation of phenolic substrates to quinones. This inhibition reduces the formation of brown pigments and other oxidative products .

Comparison with Similar Compounds

Similar Compounds

    Tyrosinase Inhibitors: Compounds such as kojic acid and arbutin are also known to inhibit polyphenol oxidase activity, but they differ in their chemical structure and mode of action.

    Laccase Inhibitors: Laccase inhibitors like sodium azide and cysteine inhibit a different class of polyphenol oxidases and have distinct applications.

Uniqueness of Ppo-IN-5

This compound is unique due to its high specificity for polyphenol oxidase enzymes and its ability to inhibit these enzymes under a wide range of conditions. This specificity makes it a valuable tool for research and industrial applications, where precise inhibition of polyphenol oxidase activity is required .

Properties

Molecular Formula

C18H16FN3O2S

Molecular Weight

357.4 g/mol

IUPAC Name

[(E)-1-[2-fluoro-3-(1-methylpyrazol-4-yl)phenyl]ethylideneamino] 5-methylthiophene-2-carboxylate

InChI

InChI=1S/C18H16FN3O2S/c1-11-7-8-16(25-11)18(23)24-21-12(2)14-5-4-6-15(17(14)19)13-9-20-22(3)10-13/h4-10H,1-3H3/b21-12+

InChI Key

TXGGOEDEEVUZIX-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=C(S1)C(=O)O/N=C(\C)/C2=CC=CC(=C2F)C3=CN(N=C3)C

Canonical SMILES

CC1=CC=C(S1)C(=O)ON=C(C)C2=CC=CC(=C2F)C3=CN(N=C3)C

Origin of Product

United States

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